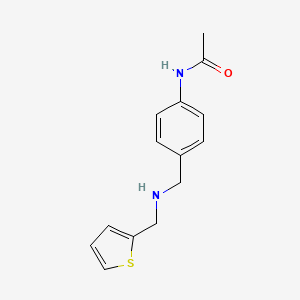![molecular formula C13H8F3N5O3S B14893803 3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)
3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethanesulfonate group enhances the compound’s reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the 1-Methyl-1H-pyrazol-4-yl Group: This step involves the coupling of the pyrazole derivative with the pyrazolo[1,5-a]pyridine core using palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethanesulfonate Group: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group to form amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethanesulfonate group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group enhances the compound’s ability to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyano group and pyrazole ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities and are used as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Known for their anticancer properties and enzyme inhibition.
5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and chemical biology for the development of novel therapeutics and probes.
特性
分子式 |
C13H8F3N5O3S |
|---|---|
分子量 |
371.30 g/mol |
IUPAC名 |
[3-cyano-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H8F3N5O3S/c1-20-6-10(5-18-20)8-2-11(24-25(22,23)13(14,15)16)12-9(3-17)4-19-21(12)7-8/h2,4-7H,1H3 |
InChIキー |
CAGCLOLNMXTVMM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


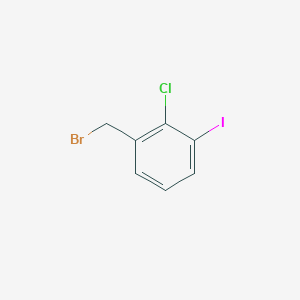
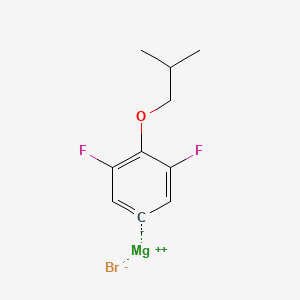
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
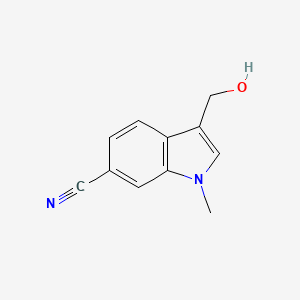
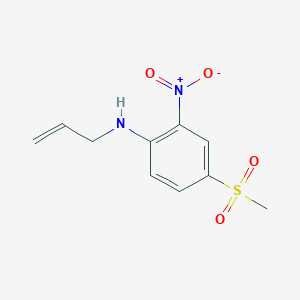
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

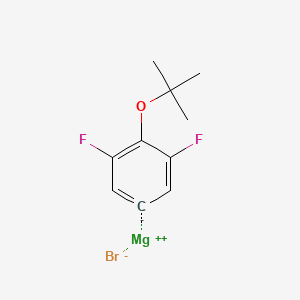
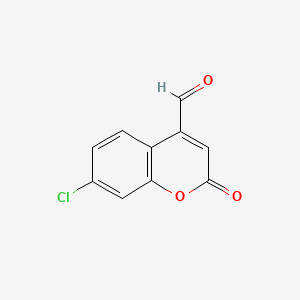
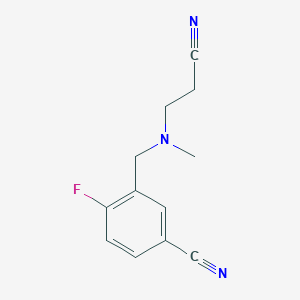
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
